N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a phenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated imidazo[2,1-b][1,3]thiazole intermediate.
Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the phenyl-imidazo[2,1-b][1,3]thiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of imidazo[2,1-b][1,3]thiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
- N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is unique due to its combination of an imidazo[2,1-b][1,3]thiazole ring with a phenoxyacetamide moiety, which is not commonly found in other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-6-5-7-16(10-15)21-19(24)12-25-17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYAZZHRPHOGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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